7-(5-chloro-2-methoxyphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(5-chloro-2-methoxyphenyl)-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N5O2/c1-27-12-3-2-8(17)6-11(12)24-5-4-10-9(13(24)26)7-21-15-22-14(16(18,19)20)23-25(10)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMHRQMEJWIYSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Differences
Trifluoromethyl vs. In contrast, the methoxy (-OCH₃) group in analogues (e.g., ) enhances solubility but may reduce membrane permeability .
Chlorophenyl Positional Isomerism :
- The 5-chloro-2-methoxyphenyl substituent in the target compound provides steric and electronic effects distinct from 3-chloro-4-methylphenyl () or 4-chlorophenyl () groups. Positional changes alter binding affinity and selectivity in enzyme assays .
Core Modifications :
- Compounds with pyrazolo-pyrido-pyrimidine cores () exhibit different conformational flexibility compared to triazolo-pyrimidine systems, affecting their interaction with planar active sites (e.g., kinases) .
Q & A
Q. What are the established synthetic pathways for this compound, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of chlorophenyl and methoxyphenyl precursors. Key steps include:
- Cyclocondensation : Reacting 5-chloro-2-methoxybenzaldehyde with triazole derivatives under acidic conditions (e.g., H₂SO₄) to form the pyrido-triazolo-pyrimidine core .
- Trifluoromethylation : Introducing the trifluoromethyl group via nucleophilic substitution using CF₃Cu or electrophilic reagents like Togni’s reagent .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity.
- Optimization : Elevated temperatures (80–100°C) and anhydrous solvents (DMF or THF) improve reaction efficiency .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | H₂SO₄, 90°C, 12h | 65–70 | 88% |
| Trifluoromethylation | CF₃Cu, DMF, 80°C, 8h | 55–60 | 92% |
Q. How is the compound characterized structurally, and what analytical techniques validate purity?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ -62 ppm for ¹⁹F) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 465.0821) validate the molecular formula .
- Chromatography :
- HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .
- X-ray Crystallography (if available): Resolves bond angles and stereochemistry of the fused heterocyclic system .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence polarization assays (IC₅₀ values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .
Advanced Research Questions
Q. How can synthetic routes be modified to address low yields in the final cyclization step?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time (2–4h vs. 12h) and improve yields by 15–20% .
- Side-Chain Protection : Protect reactive hydroxyl/methoxy groups with tert-butyldimethylsilyl (TBS) to prevent side reactions .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Methodological Answer :
- SAR Studies :
- Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .
- Substitute trifluoromethyl with cyano to compare metabolic stability .
- Computational Modeling :
- Dock modified structures into EGFR (PDB: 1M17) using AutoDock Vina to predict binding affinities .
- Validation : Compare IC₅₀ values of analogs in enzymatic assays (Table 2).
Table 2 : Bioactivity of Structural Analogs
| Analog | Substituent | EGFR IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | -OCH₃, -CF₃ | 12.3 ± 1.5 | 8.2 |
| Analog 1 | -NO₂, -CF₃ | 6.7 ± 0.9 | 5.1 |
| Analog 2 | -OCH₃, -CN | 18.4 ± 2.1 | 12.7 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to reference inhibitors (e.g., Erlotinib for EGFR) .
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. enzymatic assays) .
- Batch Analysis : Check compound purity (>95%) and stability (HPLC pre/post assay) to rule out degradation artifacts .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis .
- Light Sensitivity : Use amber vials and avoid UV exposure (degradation <5% over 6 months) .
- Buffered Solutions : Prepare fresh solutions in DMSO with 0.1% BHT to inhibit oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
